4-乙氧基-4'-联苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

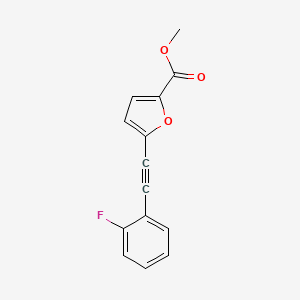

4-Ethoxy-4'-biphenylcarboxylic acid is a chemical compound that belongs to the family of biphenylcarboxylic acids. While the provided papers do not directly discuss 4-Ethoxy-4'-biphenylcarboxylic acid, they do provide insights into related compounds and their properties, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related biphenylcarboxylic acid derivatives typically involves multiple steps, including esterification, Friedel-Crafts acetylation, benzylation under phase transfer catalysis (PTC), chloroform reaction, and catalytic hydrogenolysis. For example, 4′-Hydroxy-4-biphenylcarboxylic acid was synthesized from 4-hydroxybiphenyl with an overall yield of 57.8% . This suggests that a similar approach could be used for synthesizing 4-Ethoxy-4'-biphenylcarboxylic acid, with the ethoxy group potentially introduced during the esterification step.

Molecular Structure Analysis

The molecular structure of biphenylcarboxylic acid derivatives is characterized by the presence of a biphenyl core with various substituents that can influence the compound's properties. For instance, the molecular structure of 4-benzoyl-3-ethylcarboxylate 1-(4-methoxyphenyl)-5-phenyl-1H-pyrazole was investigated using IR-NMR spectroscopy and single-crystal X-ray diffraction . These techniques could be applied to 4-Ethoxy-4'-biphenylcarboxylic acid to determine its precise molecular geometry and conformation.

Chemical Reactions Analysis

The reactivity of biphenylcarboxylic acid derivatives can be influenced by the substituents on the biphenyl ring. For example, the presence of an electron-releasing group can lead to a bathochromic shift in acid solution, as seen in the negative halochromism exhibited by a related compound . This indicates that the ethoxy group in 4-Ethoxy-4'-biphenylcarboxylic acid could similarly affect its reactivity in chemical reactions, particularly those involving electron transfer.

Physical and Chemical Properties Analysis

The physical and chemical properties of biphenylcarboxylic acid derivatives, such as solubility, melting point, and acidity, are determined by their molecular structure. The spectroscopic analyses (FT-IR, FT-Raman, NMR, and UV) of related compounds provide valuable information about their vibrational structure and electronic properties . For example, the FT-IR and FT-Raman spectra can reveal the presence of specific functional groups, while NMR spectroscopy can provide insights into the electronic environment of the hydrogen and carbon atoms in the molecule. These techniques could be used to analyze the physical and chemical properties of 4-Ethoxy-4'-biphenylcarboxylic acid.

科学研究应用

合成方法

4-乙氧基-4'-联苯甲酸及其衍生物已通过各种化学方法合成。蔡吉文(2007)使用酯化、弗里德尔-克拉夫特乙酰化、PTC下的苄基化、氯仿反应和催化氢解合成 4'-羟基-4-联苯甲酸,总收率达到 57.8% (蔡吉文,2007)。同样,W. Mi(2006)通过酯化和醚化过程从 4-甲基水杨酸合成了 3-乙氧基-4-乙氧基羰基苯乙酸 (W. Mi,2006)。

化学性质和应用

4-乙氧基-4'-联苯甲酸的衍生物基于其独特的化学性质具有各种应用:

异构选择性视黄酸受体激动剂

4'-辛基-4-联苯甲酸 (AC-55649) 被确认为人类 RARbeta2 受体上高度异构选择性的激动剂。该化合物由于其异构选择性行为,作为药理学研究工具和药物开发的起点具有潜力 (B. Lund 等,2005)。

液晶化合物合成中的中间体

某些衍生物可用作液晶化合物合成的中间体,具有不同的介晶性质。例如,B.T. Thaker 等人(2012)合成了新的介晶同系物系列,其中包含 6-烷氧基 2-萘甲酸和席夫碱酯作为中心键,在某些化合物中显示出向列和近晶 A 介晶相 (B.T. Thaker 等,2012)。

表面增强拉曼散射研究

4-联苯甲酸及其衍生物已使用表面增强拉曼散射研究了它们在金属表面的吸附行为,提供了对其吸附强度和几何形状的见解。这在包括材料科学和分析化学在内的各个领域都有影响 (K. Yu 等,2001)。

三氟甲基取代杂芳烃的前体

4-乙氧基-1,1,1-三氟-3-丁烯-2-酮 (ETFBO) 被用作制备三氟甲基取代杂芳烃的前体,证明了其在有机合成中的多功能性。它已被用于合成 COX-2 选择性非甾体抗炎药,如 Celebrex®(塞来昔布) (H. Sommer 等,2017)。

安全和危害

The specific safety and hazard information for 4-Ethoxy-4’-biphenylcarboxylic acid is not available in the searched resources. However, similar compounds may cause skin irritation, serious eye irritation, and may cause respiratory irritation5.

未来方向

The future directions for the research and application of 4-Ethoxy-4’-biphenylcarboxylic acid are not explicitly mentioned in the searched resources. However, similar compounds are often used in organic synthesis6, suggesting potential applications in the development of new chemical reactions or materials.

属性

IUPAC Name |

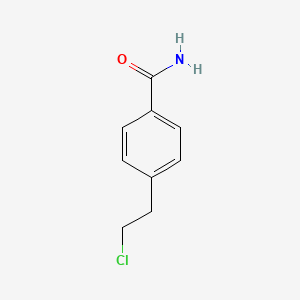

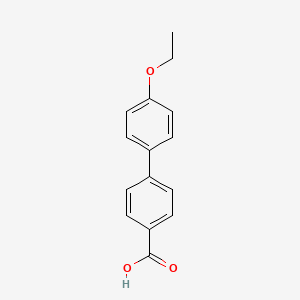

4-(4-ethoxyphenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-2-18-14-9-7-12(8-10-14)11-3-5-13(6-4-11)15(16)17/h3-10H,2H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLHZIBRSZUFDFU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10629605 |

Source

|

| Record name | 4'-Ethoxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethoxy-4'-biphenylcarboxylic acid | |

CAS RN |

729-18-0 |

Source

|

| Record name | 4′-Ethoxy[1,1′-biphenyl]-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=729-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Ethoxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one](/img/structure/B1322930.png)